REACTION_CXSMILES
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[NH2:1][C:2]1[C:6](C#N)=[C:5]([S:9][CH3:10])[N:4]([CH3:11])[N:3]=1.P([O-])([O-])(O)=O.[Na+].[Na+]>[OH-].[Na+]>[NH2:1][C:2]1[CH:6]=[C:5]([S:9][CH3:10])[N:4]([CH3:11])[N:3]=1 |f:1.2.3,4.5|
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Name
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|
Quantity
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5.55 g
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Type
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reactant
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Smiles
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NC1=NN(C(=C1C#N)SC)C
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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[OH-].[Na+]
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Name
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sodium hydrogen phosphate
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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P(=O)(O)([O-])[O-].[Na+].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
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Details
|
the residue purified by silica gel chromatography (hexane/ethyl acetate 1:1)
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Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
NC1=NN(C(=C1)SC)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |